molecular formula C13H24BrClO B14569800 Tridecanoyl chloride, 13-bromo- CAS No. 61657-98-5

Tridecanoyl chloride, 13-bromo-

Cat. No.: B14569800
CAS No.: 61657-98-5
M. Wt: 311.68 g/mol
InChI Key: ZBNBVJGCQNWVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tridecanoyl chloride, 13-bromo-: is an organic compound with the molecular formula C13H24BrClO It is a derivative of tridecanoyl chloride, where a bromine atom is substituted at the 13th position

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecanoyl chloride, 13-bromo- can be synthesized through the bromination of tridecanoyl chloride. The process typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of tridecanoyl chloride, 13-bromo- may involve large-scale bromination reactors where tridecanoyl chloride is treated with bromine or NBS. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Scientific Research Applications

Chemistry: Tridecanoyl chloride, 13-bromo- is used as an intermediate in organic synthesis. It is employed in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and polymers .

Biology and Medicine: In biological research, tridecanoyl chloride, 13-bromo- is used to study the effects of brominated compounds on biological systems. It is also investigated for its potential use in drug development and as a building block for bioactive molecules .

Industry: The compound is used in the synthesis of dyes, surfactants, and other industrial chemicals. Its reactivity makes it a valuable intermediate in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of tridecanoyl chloride, 13-bromo- involves its reactivity as an acyl halide. The compound can react with nucleophiles, leading to the formation of various products. The bromine atom at the 13th position can participate in radical reactions, such as allylic bromination, where it forms a radical intermediate that can further react with other molecules .

Comparison with Similar Compounds

Uniqueness: Tridecanoyl chloride, 13-bromo- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in specific reactions, such as nucleophilic substitution and radical bromination, making this compound valuable in synthetic chemistry .

Properties

CAS No.

61657-98-5

Molecular Formula

C13H24BrClO

Molecular Weight

311.68 g/mol

IUPAC Name

13-bromotridecanoyl chloride

InChI

InChI=1S/C13H24BrClO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12H2

InChI Key

ZBNBVJGCQNWVOW-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCBr)CCCCCC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.